1-(2,4-Difluoro-6-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,4’-Difluoro-6’-nitroacetophenone: is an organic compound characterized by the presence of two fluorine atoms and a nitro group attached to an acetophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-Difluoro-6’-nitroacetophenone typically involves multi-step reactions starting from benzene derivatives. One common method includes the nitration of a difluorobenzene derivative followed by acylation to introduce the acetophenone moiety. The reaction conditions often require the use of strong acids like nitric acid for nitration and catalysts such as aluminum chloride for the acylation step .
Industrial Production Methods: Industrial production of 2’,4’-Difluoro-6’-nitroacetophenone may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2’,4’-Difluoro-6’-nitroacetophenone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The acetophenone moiety can be oxidized to carboxylic acids using strong oxidizing agents.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Reduction: 2’,4’-Difluoro-6’-aminoacetophenone.
Substitution: Various substituted acetophenones depending on the nucleophile used.
Oxidation: 2’,4’-Difluoro-6’-nitrobenzoic acid.
Scientific Research Applications
Chemistry: 2’,4’-Difluoro-6’-nitroacetophenone is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated and nitro-substituted aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals .
Industry: In the industrial sector, 2’,4’-Difluoro-6’-nitroacetophenone is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 2’,4’-Difluoro-6’-nitroacetophenone involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s electronic properties. These interactions can affect various biochemical pathways, making the compound useful in research and industrial applications .
Comparison with Similar Compounds
2’,4’-Difluoroacetophenone: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Chloro-2’,4’-difluoroacetophenone: Contains a chlorine atom instead of a nitro group, leading to different reactivity and applications.
Uniqueness: 2’,4’-Difluoro-6’-nitroacetophenone is unique due to the presence of both fluorine and nitro groups, which impart distinct electronic and steric properties. These features make it a versatile compound in synthetic chemistry and various applications .
Properties
IUPAC Name |
1-(2,4-difluoro-6-nitrophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO3/c1-4(12)8-6(10)2-5(9)3-7(8)11(13)14/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMMAVQFUYVQJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.